molecular formula C8H9N3 B3358309 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile CAS No. 78807-02-0

2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile

Cat. No.: B3358309
CAS No.: 78807-02-0
M. Wt: 147.18 g/mol
InChI Key: SFAFIKXLBMHPCT-UHFFFAOYSA-N
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Description

2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile is an organic compound with the molecular formula C8H5N3 and a monoisotopic mass of 143.04834 Da . Its structure is characterized by a 1,2-dihydropyridine ring fused with a propanedinitrile (dicyanomethylene) group, a feature known in materials science for influencing electronic properties . Researchers can identify the compound using its standard identifiers: SMILES (C1=CC(=C(C#N)C#N)NC=C1), InChIKey (WYYSZKPMAWHXPG-UHFFFAOYSA-N), and CAS Registry Number (CID 12214443) . Compounds with dihydropyridine and dicyanomethylene motifs are of significant interest in various research fields. For instance, structurally similar derivatives have been explored as fluorescent materials in organic light-emitting diodes (OLEDs) . Furthermore, dihydropyridine scaffolds are widely investigated in medicinal chemistry for their biological activities, serving as key intermediates in synthesizing more complex molecules . This reagent is provided as a high-purity solid for laboratory research applications. It is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the compound using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-2-ylidenepropanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-7(6-10)8-3-1-2-4-11-8/h11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAFIKXLBMHPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=C(C#N)C#N)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513139
Record name (Piperidin-2-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78807-02-0
Record name (Piperidin-2-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1,2 Dihydropyridin 2 Ylidene Propanedinitrile and Its Structural Analogs

De Novo Synthetic Routes to the Core Dihydropyridine (B1217469) Scaffold

The construction of the dihydropyridine ring is the foundational step in synthesizing the target compound and its analogs. Methodologies often prioritize atom economy, procedural simplicity, and the ability to generate molecular diversity.

Multi-component reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov Malononitrile (B47326) is a key building block in many MCRs for pyridine (B92270) synthesis due to the high reactivity of its methylene (B1212753) group, which is activated by two electron-withdrawing nitrile groups. benthamdirect.comingentaconnect.com

One-pot condensation reactions, such as the Hantzsch pyridine synthesis and its variations, are commonly employed. frontiersin.org These reactions typically involve the condensation of an aldehyde, an active methylene compound (like malononitrile or a β-ketoester), and a nitrogen source, often ammonium (B1175870) acetate. frontiersin.orgsapub.org The reaction is presumed to proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration/oxidation steps. nih.govfrontiersin.org The use of green solvents like glycerol (B35011) or water, as well as solvent-free conditions, has been explored to enhance the environmental sustainability of these syntheses. frontiersin.orgsapub.org

For instance, a four-component reaction between aromatic aldehydes, malononitrile, arylamines, and acetylenedicarboxylate (B1228247) in the presence of a base like triethylamine (B128534) can efficiently produce polysubstituted dihydropyridines. researchgate.net These MCRs offer a versatile and atom-efficient pathway to a wide range of functionalized dihydropyridine scaffolds, which can be precursors to the target molecule.

Below is a table summarizing various MCRs used to synthesize dihydropyridine-related structures.

ReactantsCatalyst/SolventProduct TypeKey Features
Dimedone, Aldehyde, Malononitrile, Ammonium AcetateGlycerolFused 1,4-DihydropyridinesEco-friendly, excellent yields. sapub.org
Benzaldehyde, Ethyl Acetoacetate, Malononitrile, Ammonium AcetateMagnetic Nanocatalyst / Water1,4-Dihydropyridines & PolyhydroquinolinesHigh yield (96%), short reaction time (30 min), catalyst recyclable. frontiersin.org
Aromatic Aldehydes, Malononitrile, 1,3-Dimethyl Barbituric AcidL-Proline Nitrate (B79036) / Solvent-free, UltrasoundPyrimidinedionesEcologically conscious catalyst, room temperature synthesis. nih.gov
Aromatic Aldehydes, Arylamines, Acetylenedicarboxylate, MalononitrileTriethylamine / Ethanol (B145695)Polysubstituted DihydropyridinesAtom-efficient, high-yielding. researchgate.net

Beyond MCRs, specific cyclization and condensation reactions are pivotal for forming the dihydropyridine ring. These can include intramolecular reactions of suitably designed acyclic precursors.

The Dieckmann condensation, which is an intramolecular Claisen condensation of a diester, is a classic method for forming five- or six-membered rings. libretexts.orgyoutube.com This strategy is particularly effective for 1,6- and 1,7-diesters, leading to the formation of cyclic β-keto esters, which are valuable intermediates for further elaboration into the desired dihydropyridine systems. libretexts.org

Another powerful approach involves the electrocyclization of azatriene intermediates. For example, rhodium-catalyzed C–H bond activation of α,β-unsaturated imines, followed by addition across an alkyne, generates azatrienes that undergo a 6π-electrocyclization in situ to yield 1,2-dihydropyridines. nih.gov This cascade reaction provides a highly selective route to substituted 1,2-dihydropyridine scaffolds. nih.gov Photochemical reactions have also been utilized, where irradiation of 1,4-dihydropyridine (B1200194) derivatives can lead to cycloaddition reactions, forming novel polycyclic systems. nih.gov

Approaches for the Introduction and Functionalization of the Dicyanomethylene Moiety

The exocyclic dicyanomethylene group [=C(CN)₂] is a defining feature of the target compound. Its introduction is typically achieved after the formation of the core heterocyclic ring or during the ring-forming process itself.

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds. wikipedia.org It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound, such as malononitrile, in the presence of a basic catalyst like piperidine (B6355638) or an amine. wikipedia.orgnih.gov The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated dinitrile product. wikipedia.org

This reaction is particularly well-suited for synthesizing compounds like 2-(1,2-dihydropyridin-2-ylidene)propanedinitrile. A common strategy involves the condensation of a precursor, such as a pyridinone or a dihydropyridinone, with malononitrile. For example, the synthesis of 2-(1-propyl-2,6-distyryl-1,4-dihydropyridin-4-ylidene)malononitrile was achieved through the Knoevenagel condensation of 2-(2,6-dimethyl-1-propylpyridin-4(1H)-ylidene)malononitrile with benzaldehyde, catalyzed by piperidine in DMF. nih.gov This demonstrates the functionalization of a pre-existing dihydropyridine core to introduce styryl groups, but a similar principle applies to the condensation of a pyridin-2-one with malononitrile to create the exocyclic double bond. A sequential Knoevenagel condensation followed by a cyclization step has also been developed for synthesizing related indenopyridine structures. acs.org

Nucleophilic aromatic substitution (SNAr) provides another route for functionalizing pyridine rings. Pyridines with leaving groups, such as halogens, at the 2- or 4-positions are susceptible to attack by nucleophiles. quimicaorganica.org The reaction proceeds through an addition-elimination mechanism, where the negative charge of the intermediate is stabilized by the ring nitrogen. quimicaorganica.org

In the context of synthesizing the target compound, a malononitrile carbanion, generated by a base, can act as the nucleophile. This anion can attack an activated pyridine precursor, such as a 2-halopyridine or a pyridine N-oxide derivative, to introduce the dicyanomethylene group. nih.gov While direct substitution to form the ylidene structure is less common than condensation, nucleophilic addition to activated pyridinium (B92312) species is a well-established method for pyridine functionalization. digitellinc.com

Rearrangement reactions can also play a role. For instance, a novel aza-semipinacol-type rearrangement has been observed during the synthesis of functionalized 2-pyridones, where a benzyl (B1604629) group migrates from one carbon to another. nih.gov Such rearrangements, while not directly forming the dicyanomethylene group, highlight the complex chemical pathways that can be harnessed to create functionalized dihydropyridine systems.

Catalytic Systems and Reaction Conditions Optimization in Synthesis

The choice of catalyst and reaction conditions is critical for maximizing the yield, selectivity, and sustainability of the synthesis. A wide array of catalytic systems, from simple bases to complex nanomaterials, has been investigated.

For MCRs leading to dihydropyridines, catalysts range from Brønsted acids and bases to Lewis acids and organocatalysts. Environmentally friendly catalysts, such as L-proline nitrate and guanidine (B92328) carbonate, have proven effective under mild conditions. nih.govnih.gov The use of heterogeneous catalysts, including magnetic nanoparticles (e.g., CoFe₂O₄@SiO₂) and zinc-modified silica (B1680970) sulfuric acid (Zn-SSA), offers significant advantages such as high efficiency, easy separation from the reaction mixture, and recyclability. frontiersin.orgnih.gov

Optimization of reaction conditions often involves exploring different solvents, temperatures, and energy sources. Ultrasound irradiation has been shown to accelerate reactions and improve yields, particularly in solvent-free MCRs. nih.gov The use of green solvents like water or glycerol, or performing reactions under solvent-free conditions, significantly reduces the environmental impact. frontiersin.orgsapub.org Phase transfer catalysis has also been applied to the synthesis of 3,4-dihydropyridin-2-ones, enabling the reaction to proceed under mild, room-temperature conditions with inexpensive catalysts. mdpi.com

The table below highlights various catalytic systems and their performance in the synthesis of dihydropyridinone and related structures.

Reaction TypeCatalystConditionsAdvantages
Polyhydroquinoline SynthesisMagnetic NanoparticlesAqueous mediumHigh yield (96%), catalyst reusability. frontiersin.org
5-Cyano-2-pyridinone SynthesisZn-SSA (Zinc-modified silica sulfuric acid)Solvent-freeImproved chemo-selectivity. nih.gov
6-Amino-2-pyridone SynthesisBetaine, Guanidine CarbonateOne-pot, two-stepUtilizes natural product catalysts. nih.gov
Piperidine SynthesisDual-functional Ionic LiquidEthanol, refluxGood yields, easy work-up, short reaction times. researchgate.net
3,4-Dihydropyridin-2-one SynthesisBu₄N⁺HSO₄⁻ / KOHSolid-liquid phase transfer catalysisGreen, reliable, room temperature. mdpi.com

Role of Organocatalysis and Metal-Free Conditions

The construction of the dihydropyridine core of this compound and related structures is increasingly moving away from metal-based catalysts towards more sustainable organocatalytic and metal-free approaches. These methods offer advantages such as reduced toxicity, lower costs, and milder reaction conditions.

One prominent metal-free approach involves the dimerization of 2-(1-arylethylidene)malononitrile precursors. This reaction can be catalyzed by a simple base, such as sodium ethoxide in ethanol. This method provides a direct route to highly functionalized dihydropyridines.

The Hantzsch pyridine synthesis, a cornerstone in dihydropyridine chemistry, has also been adapted to incorporate organocatalysis. Chiral phosphoric acids, for instance, have been successfully employed to catalyze the enantioselective Hantzsch reaction, yielding polyhydroquinolines with good yields and high enantiomeric excess. While not directly applied to the target molecule, this demonstrates the potential of organocatalysis in controlling the stereochemistry of dihydropyridine synthesis. Cinchona alkaloids represent another class of organocatalysts that have been utilized for the enantioselective synthesis of chiral 1,4-dihydropyridine derivatives.

These organocatalytic systems often operate under mild conditions and are tolerant of a variety of functional groups, making them attractive for the synthesis of complex molecules.

Table 1: Examples of Organocatalysts in Dihydropyridine Synthesis

Catalyst TypeReactionKey Advantages
Chiral Phosphoric AcidEnantioselective Hantzsch reactionGood yields, excellent enantioselectivity
Cinchona AlkaloidsEnantioselective synthesis of 1,4-dihydropyridinesHigh enantiomeric excess
Basic Amines (e.g., Piperidine)Knoevenagel condensation (a key step)Mild conditions, readily available

Solvent Effects and Green Chemistry Considerations in Dihydropyridine Synthesis

The choice of solvent plays a crucial role in the synthesis of dihydropyridines, influencing reaction rates, yields, and in some cases, selectivity. In line with the principles of green chemistry, there is a significant trend towards the use of environmentally benign solvents or even solvent-free conditions.

Water has emerged as a highly effective medium for the Hantzsch synthesis of dihydropyridines. "On-water" protocols, where the reaction is performed in an aqueous suspension, have been shown to be efficient and catalyst-free in some cases. The hydrophobic effect of water can enhance reaction rates and simplify product isolation. Similarly, buffer solutions, such as glycine-HCl, have been used as both the solvent and a biocatalyst, offering a green and efficient procedure.

Solvent-free, or "neat," conditions represent another important green chemistry approach. These reactions, often facilitated by grinding or microwave irradiation, can lead to shorter reaction times, higher yields, and simplified work-up procedures. For instance, the Hantzsch reaction has been successfully carried out under solvent-free conditions using catalysts like ceric ammonium nitrate or a carbonaceous solid acid catalyst. These methods minimize the use of volatile organic compounds (VOCs), reducing the environmental impact of the synthesis.

The table below summarizes the impact of different solvent conditions on dihydropyridine synthesis, highlighting the move towards greener alternatives.

Table 2: Solvent Effects and Green Chemistry Approaches in Dihydropyridine Synthesis

Solvent/ConditionReaction TypeAdvantages
Water ("On-water")Hantzsch synthesisEco-friendly, potential for catalyst-free reaction, simplified workup
Glycine-HCl BufferHantzsch synthesisGreen, acts as both solvent and catalyst, high yields
Solvent-Free (Grinding/Microwave)Hantzsch synthesis, Knoevenagel condensationReduced waste, shorter reaction times, high efficiency
EthanolDimerization of malononitrile derivativesTraditional solvent, effective with base catalysis

Synthetic Routes to Stereoisomeric Forms

The stereoselective synthesis of dihydropyridines is of significant interest due to the often-differing biological activities of enantiomers. While specific methods for the stereoselective synthesis of this compound are not extensively reported, general strategies for accessing chiral dihydropyridines can be considered.

The primary approach to inducing stereoselectivity in dihydropyridine synthesis is through the use of chiral catalysts in reactions like the Hantzsch synthesis. As mentioned previously, organocatalysts such as chiral phosphoric acids and cinchona alkaloids have proven effective in producing enantioenriched 1,4-dihydropyridines. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

For 1,2-dihydropyridines, stereoselective synthesis can be more challenging. However, methods involving the diastereoselective addition of Grignard reagents to activated pyridinium salts bearing a chiral auxiliary have been developed. This approach allows for the controlled introduction of a substituent at the 2-position, leading to the formation of enantioenriched 2,6-disubstituted piperidines after a subsequent reduction step.

Furthermore, regio- and diastereoselective C-alkylation of 1,2-dihydropyridines has been achieved using alkyl triflates and Michael acceptors, which introduces a quaternary carbon center with high stereocontrol. Subsequent nucleophilic addition to the resulting iminium ion also proceeds with high diastereoselectivity. These methods, while not directly applied to the target molecule, provide a framework for the potential stereoselective synthesis of its derivatives.

The applicability of these methods to this compound would depend on the specific reaction conditions and the compatibility of the substrates. Further research is needed to develop dedicated stereoselective routes to this particular compound.

Chemical Reactivity and Mechanistic Pathways of 2 1,2 Dihydropyridin 2 Ylidene Propanedinitrile

Reactivity of the Dihydropyridine (B1217469) Ring System

The dihydropyridine ring is a pivotal feature of the molecule's reactivity, exhibiting a nuanced electronic character that allows for various chemical transformations.

Electrophilic and Nucleophilic Character of Ring Carbons

The carbon atoms within the dihydropyridine ring of 2-(1,2-dihydropyridin-2-ylidene)propanedinitrile possess both electrophilic and nucleophilic characteristics, a duality that governs their interaction with various reagents. An electrophile is a species that accepts a pair of electrons to form a new covalent bond, often characterized by a region of low electron density. masterorganicchemistry.comkhanacademy.org Conversely, a nucleophile provides an electron pair to form a new bond and is considered electron-rich. masterorganicchemistry.com

In this specific molecule, the carbon atoms bonded to electronegative atoms, such as nitrogen, are rendered electron-poor, making them attractive targets for electron-rich nucleophiles. libretexts.org This electrophilic character is a key factor in nucleophilic substitution reactions. The degree of electrophilicity can be influenced by steric hindrance, where bulky chemical groups attached to the electrophilic carbon can impede the approach of a nucleophile. libretexts.org

Simultaneously, the π-electron system of the dihydropyridine ring can exhibit nucleophilic behavior. The delocalized electrons in the double bonds create regions of high electron density, which can attack electrophilic species. khanacademy.org The nucleophilicity of such a system is influenced by the presence of electron-donating or electron-withdrawing groups attached to the ring.

Tautomerism and Prototropic Equilibria

Prototropic tautomerism is a fundamental aspect of the chemistry of this compound. This phenomenon involves the migration of a proton between two or more conjugated functional groups, accompanied by a shift in π-electrons, resulting in a mixture of constitutional isomers known as tautomers. encyclopedia.pub These conversions are reversible processes that can occur both within a single molecule (intramolecularly) or between molecules (intermolecularly). encyclopedia.pub

The stability and prevalence of different tautomeric forms are influenced by a variety of internal and external factors. encyclopedia.pub For dihydropyridine systems, the position of the labile proton can significantly alter the electronic and structural properties of the molecule. The equilibrium between these tautomers is a dynamic process, and the relative stability of each form can be affected by the solvent environment. researchgate.net For instance, the presence of water molecules can facilitate proton transfer by lowering the energy barrier for the tautomerization process. researchgate.net

In the case of 2-aminopyrrole, a related heterocyclic system, computational studies have shown that while the enamino tautomers are generally more stable, the imino tautomers exhibit exceptionally high basicity. mdpi.com This highlights how tautomerism can give rise to species with distinct and often enhanced reactivity.

Tautomer CharacteristicDescription
Process Reversible migration of a proton coupled with delocalization of π-electrons. encyclopedia.pub
Influencing Factors Internal molecular structure and external conditions such as solvent. encyclopedia.pub
Effect of Water Can decrease the energy barrier for proton transfer, facilitating tautomerization. researchgate.net
Result An equilibrium mixture of two or more constitutional isomers (tautomers). encyclopedia.pub

Oxidation Reactions Leading to Pyridine (B92270) Derivatives

The dihydropyridine ring is susceptible to oxidation, a process that leads to the formation of the corresponding aromatic pyridine derivatives. wum.edu.pk This transformation is of considerable interest due to the prevalence of the pyridine motif in pharmaceuticals and other biologically active compounds. wum.edu.pk The oxidation process involves the removal of two hydrogen atoms from the dihydropyridine ring, resulting in aromatization.

Various methods have been employed to achieve this oxidation efficiently. Common oxidizing agents include nitric acid, calcium hypochlorite (B82951) (bleaching powder), and dimethyl sulfoxide (B87167) (DMSO), which can also act as a catalyst. wum.edu.pkresearchgate.netwum.edu.pk The yields of these reactions can be moderate to good, ranging from 25% to 64%. wum.edu.pkresearchgate.netwum.edu.pk A key indicator of successful oxidation to the pyridine derivative is the disappearance of the –NH peak in the proton NMR spectrum. wum.edu.pkresearchgate.netwum.edu.pk

The oxidation of 1,4-dihydropyridines is particularly well-studied as it serves as a model for the metabolic pathways of certain drugs and the function of the NADH coenzyme. wum.edu.pk

Oxidation MethodReagent(s)Typical YieldSpectroscopic Indication
Method 1Dimethyl sulfoxide (DMSO)Moderate to Good (25-64%)Disappearance of –NH peak in 1H NMR wum.edu.pkresearchgate.netwum.edu.pk
Method 2Nitric AcidModerate to Good (25-64%)Disappearance of –NH peak in 1H NMR wum.edu.pk
Method 3Calcium HypochloriteModerate to Good (25-64%)Disappearance of –NH peak in 1H NMR wum.edu.pk

Transformations Involving the Exocyclic Double Bond and Dicyanomethylene Group

The exocyclic double bond and the attached dicyanomethylene group represent another major site of reactivity in this compound.

Cycloaddition Reactions (e.g., [2+n] additions)

The electron-deficient nature of the exocyclic double bond, influenced by the two electron-withdrawing nitrile groups, makes it a potent component in cycloaddition reactions. researchgate.net These reactions involve the combination of two different π-systems to form a new cyclic product. libretexts.org

One important class of such reactions is the [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition. nih.gov In this process, a 1,3-dipole reacts with a dipolarophile (in this case, the exocyclic double bond of the title compound) to form a five-membered ring. Azomethine ylides are common 1,3-dipoles used in these reactions to synthesize various nitrogen-containing heterocyclic structures, such as pyrrolidines and pyrrolines. nih.govresearchgate.netnih.gov

The [2+2+2] cycloaddition is another powerful, atom-efficient method for synthesizing carbo- and heterocyclic systems, often catalyzed by organometallic complexes. rsc.org While less common for this specific substrate, the principle of combining multiple unsaturated components to build complex ring systems is a cornerstone of modern synthetic chemistry.

Michael Additions and Conjugate Reaction Pathways

The dicyanomethylene group, being a strong electron-withdrawing group, activates the exocyclic double bond for conjugate additions, particularly Michael additions. In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound or, in this case, an analogous system with strong electron-withdrawing groups.

Malononitrile (B47326) itself is a common Michael donor, but the dicyanomethylene group in the title compound makes the exocyclic double bond an excellent Michael acceptor. researchgate.netbuchler-gmbh.com Nucleophiles, such as organolithium reagents or the enolates derived from other active methylene (B1212753) compounds, can readily attack the β-carbon of the dihydropyridine ring system. nsf.gov This reaction is a powerful tool for carbon-carbon bond formation. The stability of the resulting carbanionic intermediate is crucial and can be influenced by the structure of the reactants. nsf.gov In some cases, these intermediates can be trapped by various electrophiles, further expanding the synthetic utility of this reaction pathway. nsf.gov

Functional Group Interconversions of the Nitrile Moieties

The dinitrile functionality of this compound represents a versatile reactive center, enabling a variety of functional group interconversions. The electron-withdrawing nature of the cyano groups significantly influences the reactivity of the molecule, making them susceptible to nucleophilic attack and facilitating transformations into other valuable functional groups. researchgate.net

Research has demonstrated that the nitrile groups can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or amides, respectively. Furthermore, reduction of the nitriles can lead to the formation of primary amines, which are key intermediates in the synthesis of various nitrogen-containing compounds. The versatility of the nitrile group is also evident in its ability to participate in cycloaddition reactions, leading to the formation of diverse heterocyclic systems. researchgate.net

One of the notable transformations involves the reaction with reducing agents to afford aminomethyl derivatives. This conversion expands the synthetic utility of the parent compound, providing a pathway to compounds with different biological and chemical properties. The specific conditions for these transformations, including the choice of reagents and solvents, play a crucial role in determining the reaction outcome and yield.

Detailed studies on the mechanistic aspects of these interconversions often reveal the stepwise nature of the reactions, involving intermediates that can sometimes be isolated and characterized. The inherent reactivity of the nitrile moieties makes this compound a valuable precursor in synthetic organic chemistry for the generation of a library of derivatives with modified functionalities.

Heteroatom Incorporation and Ring Annulation Reactions

The structure of this compound is a versatile scaffold for the construction of more complex, fused heterocyclic systems through heteroatom incorporation and ring annulation reactions. These reactions are pivotal in medicinal chemistry and materials science for creating novel molecular architectures with specific functions.

The synthesis of fused naphthyridine frameworks is a significant area of research due to their prevalence in biologically active compounds. researchgate.netnih.gov Various synthetic strategies have been developed for the preparation of annulated 1,5-naphthyridine (B1222797) derivatives, including Friedländer and Skraup reactions, as well as intramolecular cycloadditions. researchgate.netnih.gov

One-pot syntheses of polycyclic fused 1,7-naphthyridines have been achieved through domino reactions catalyzed by transition metals like silver. researchgate.net These methods often involve the reaction of ortho-alkynyl quinolines or pyridines with substituted anthranilic acids or amides, providing the fused naphthyridine scaffolds in excellent yields. researchgate.net The versatility of these methods allows for the introduction of diverse substituents on the resulting polycyclic systems.

The following table summarizes representative examples of reagents and conditions used for the synthesis of fused naphthyridine systems.

Starting MaterialsCatalyst/ReagentsProduct TypeReference
ortho-Alkynyl quinolines/pyridines, Anthranilic acid/anthranilamideSilver catalystFused 1,7-naphthyridines researchgate.net
3-Aminopyridine derivatives, Glycerol (B35011)Iodine, NaNO2, KI, KIO3, MnO2, or KMnO41,5-Naphthyridines nih.gov
3-Aminoquinaldehyde, 2-AcetylpyridineNaOH in Ethanol (B145695)2-(Pyridin-2-yl)benzo[b] researchgate.netbohrium.comnaphthyridine nih.gov

This table presents a selection of synthetic methods for fused naphthyridines and is not exhaustive.

Reactions involving active methylene compounds are fundamental in carbon-carbon bond formation and the synthesis of complex molecules. mdpi.comrsc.org The reaction of precursors with malononitrile, a common active methylene compound, is widely used in Knoevenagel condensation reactions to produce ylidene derivatives. researchgate.netresearchgate.net

Malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) is a multifunctional reagent extensively used for the preparation of diverse heterocyclic systems. bohrium.com Its reactions often lead to the formation of substituted pyridines and other nitrogen-containing heterocycles. For instance, the reaction of malononitrile dimer with isothiocyanates can yield substituted 1,2-dihydropyridine-3,5-dicarbonitriles. researchgate.net

The reaction conditions, such as the choice of solvent and base, can significantly influence the product distribution. For example, the reaction of malononitrile dimer with phenyl isothiocyanate at room temperature in ethanol with triethylamine (B128534) as a base affords 4,6-diamino-2-thioxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile in high yields. researchgate.net

Below is a data table illustrating the reaction of malononitrile dimer with various isothiocyanates.

IsothiocyanateBaseSolventProductYield (%)Reference
Phenyl isothiocyanateTriethylamineEthanol4,6-Diamino-2-thioxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile84-92 researchgate.net
Allyl isothiocyanateTriethylamineEthanol1-Allyl-4,6-diamino-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile58-73 researchgate.net

This table highlights specific examples of reactions involving malononitrile dimer.

Advanced Structural and Electronic Characterization of 2 1,2 Dihydropyridin 2 Ylidene Propanedinitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Dynamic NMR Spectroscopy for Tautomeric Equilibria and Conformational Exchange

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of intramolecular processes that occur on the NMR timescale, such as tautomeric equilibria and conformational exchange. For 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile, its structure suggests the potential for interesting dynamic behavior that could be elucidated by DNMR studies.

The presence of both an exocyclic double bond and a dihydropyridine (B1217469) ring raises the possibility of restricted rotation and the existence of different conformers. The rotation around the C2-C(CN)₂ single bond could be hindered due to steric interactions between the cyano groups and the hydrogen atom at the C3 position of the dihydropyridine ring. Variable temperature NMR experiments could reveal the coalescence and decoalescence of signals corresponding to different rotamers, allowing for the determination of the energy barrier to rotation. researchgate.net

Furthermore, the dihydropyridine ring itself can adopt different conformations. While a planar conformation is often favored in conjugated systems, slight puckering of the ring is possible. DNMR could be employed to study the kinetics of any ring inversion processes. doi.org

Tautomerism is another phenomenon that could be present in this molecule. Although the 1,2-dihydropyridine form is generally considered the most stable, the possibility of proton transfer to one of the nitrile nitrogen atoms to form a tautomeric isomer cannot be entirely ruled out, especially in specific solvent environments. 1H and 15N NMR spectroscopy would be particularly useful in identifying the presence of different tautomers and quantifying their relative populations. rsc.orgresearchgate.net Should an equilibrium exist, DNMR techniques such as saturation transfer experiments could be used to measure the rates of interconversion between the tautomeric forms.

Vibrational Spectroscopy (IR and Raman) for Bonding and Functional Group Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the bonding and functional groups present in a molecule. For this compound, these methods can confirm the presence of key structural features and offer insights into the electronic distribution within the molecule.

The most characteristic vibrational modes for this compound are expected to be associated with the nitrile (C≡N) and the conjugated diene system. The C≡N stretching vibration is typically observed in the IR and Raman spectra as a strong, sharp band in the region of 2200-2240 cm⁻¹. mdpi.comresearchgate.net The intensity and position of this band can be sensitive to the electronic environment, with increased conjugation leading to a slight decrease in the vibrational frequency.

The C=C stretching vibrations of the dihydropyridine ring and the exocyclic double bond are expected to appear in the 1650-1550 cm⁻¹ region. researchgate.netnih.gov Due to conjugation, these bands may be intense in the Raman spectrum. The C-H stretching vibrations of the pyridine (B92270) ring and the vinyl proton will likely be observed around 3100-3000 cm⁻¹.

The push-pull nature of the molecule, with the dihydropyridine acting as an electron donor and the dinitrile group as an electron acceptor, can lead to a significant degree of charge transfer. This can influence the bond orders and, consequently, the vibrational frequencies. For instance, the C≡N bond may exhibit a lower frequency than in unconjugated nitriles, while the C-C single bonds within the conjugated system may have some double-bond character, leading to higher vibrational frequencies.

Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational spectra, which can aid in the assignment of experimental bands. cardiff.ac.ukresearchgate.netcore.ac.uk A comparison of experimental and calculated spectra can provide a more detailed understanding of the vibrational modes and the molecular structure. nih.govnih.gov

Table 1: Predicted Prominent Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C≡NStretching2200 - 2240StrongStrong
C=C (conjugated)Stretching1650 - 1550Medium to StrongStrong
C-H (aromatic/vinyl)Stretching3100 - 3000MediumMedium
C-NStretching1350 - 1250MediumMedium
C-H (bend)Bending1000 - 650Medium to StrongWeak

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Conjugation

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are essential techniques for probing the electronic structure and transitions within a molecule. For this compound, its extended π-conjugated system and push-pull electronic character are expected to give rise to distinct spectroscopic features.

The UV-Vis absorption spectrum is anticipated to be dominated by intense π→π* transitions. researchgate.net The extensive conjugation involving the dihydropyridine ring and the dicyanovinylidene group will likely result in a strong absorption band at a relatively long wavelength, potentially in the near-UV or even the visible region. This long-wavelength absorption is characteristic of intramolecular charge transfer (ICT) from the electron-donating dihydropyridine moiety to the electron-accepting dinitrile group.

In addition to the main ICT band, other π→π* transitions at shorter wavelengths, corresponding to localized excitations within the dihydropyridine ring or the dicyanovinylidene fragment, may also be observed. The presence of nitrogen lone pairs could, in principle, lead to n→π* transitions, but these are often weak and may be obscured by the more intense π→π* bands. researchgate.net

Upon excitation into its absorption bands, the molecule may exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and is expected to show a Stokes shift, which is the energy difference between the absorption and emission maxima. The magnitude of the Stokes shift can provide information about the change in geometry between the ground and excited states.

Solvatochromic Behavior and Environmental Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes the intensity and shape, of a molecule's absorption or emission bands with a change in the polarity of the solvent. d-nb.info For push-pull molecules like this compound, this phenomenon is often pronounced due to a significant difference in the dipole moment between the ground and excited states.

Given the expected intramolecular charge transfer character of the lowest energy electronic transition, an increase in solvent polarity is likely to stabilize the more polar excited state to a greater extent than the ground state. This would lead to a red shift (bathochromic shift) in the absorption maximum as the energy gap between the ground and excited states decreases. This positive solvatochromism is a hallmark of many push-pull systems. rsc.orgresearchgate.net

Similarly, the fluorescence emission is also expected to exhibit positive solvatochromism (fluoro-solvatochromism). After excitation, the solvent molecules have time to reorient around the more polar excited state, leading to further stabilization and a larger red shift in the emission spectrum compared to the absorption spectrum. The magnitude of the solvatochromic shift can be correlated with various solvent polarity scales to provide quantitative information about the change in dipole moment upon excitation.

Photophysical Properties Related to Electronic Structure

The photophysical properties of a molecule, such as its fluorescence quantum yield (Φf) and excited-state lifetime (τf), are intrinsically linked to its electronic structure and the various de-excitation pathways available to the excited state.

The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. For this compound, the quantum yield will depend on the competition between radiative decay (fluorescence) and non-radiative decay processes, such as internal conversion and intersystem crossing to the triplet state. In some malononitrile (B47326) derivatives, a non-radiative decay pathway involving rotation around a single or double bond in the excited state can lead to a low fluorescence quantum yield. rsc.org

The excited-state lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is inversely proportional to the sum of the rate constants for all de-excitation processes. Time-resolved fluorescence spectroscopy can be used to measure the excited-state lifetime directly.

Table 2: Anticipated Photophysical Properties and Spectroscopic Behavior

PropertyExpected Behavior/ValueInfluencing Factors
Absorption Maximum (λ_max) Long wavelength (near-UV/visible)Extent of conjugation, solvent polarity
Molar Absorptivity (ε) High ( > 10,000 M⁻¹cm⁻¹)π→π* transition probability
Emission Maximum (λ_em) Red-shifted relative to absorptionSolvent polarity, excited-state relaxation
Stokes Shift Moderate to largeChange in geometry and dipole moment upon excitation
Solvatochromism (Absorption) Positive (bathochromic shift with increasing solvent polarity)Intramolecular charge transfer character
Solvatochromism (Emission) Positive (larger bathochromic shift than absorption)Solvent relaxation around the excited state
Fluorescence Quantum Yield (Φ_f) Potentially low to moderateCompetition from non-radiative decay pathways
Excited-State Lifetime (τ_f) Nanosecond rangeRates of radiative and non-radiative decay

Despite a comprehensive search for computational and theoretical investigations specifically focused on the chemical compound “this compound,” publicly available scientific literature containing the specific data required to populate the requested article outline could not be located.

The search encompassed queries for quantum chemical calculations, including Density Functional Theory (DFT) for optimized geometries, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) analysis for this exact molecule. Furthermore, searches were conducted to find studies on its reaction mechanisms, specifically those involving Transition State localization and Intrinsic Reaction Coordinate (IRC) analysis.

Therefore, due to the absence of specific research findings for this compound, it is not possible to generate the detailed, scientifically accurate article as requested while strictly adhering to the provided outline and content constraints. Fulfilling the request would require data that does not appear to be available in the public domain at this time.

Computational and Theoretical Investigations of 2 1,2 Dihydropyridin 2 Ylidene Propanedinitrile

Elucidation of Reaction Mechanisms and Pathways via Computational Methods

Energy Profiles and Activation Barriers for Chemical Transformations

No published studies were found that specifically detail the energy profiles or activation barriers for chemical transformations of 2-(1,2-dihydropyridin-2-ylidene)propanedinitrile. Such investigations would typically involve quantum mechanical calculations to map the potential energy surface of a reaction, identifying transition states and intermediates to elucidate reaction mechanisms and kinetics. Without dedicated research on this compound, no data can be presented.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

While theoretical predictions of spectroscopic parameters are a common application of computational chemistry, specific studies providing this data for this compound and correlating it with experimental findings are absent from the literature.

Theoretical NMR Chemical Shift Prediction

There are no available studies that report the theoretical prediction of 1H and 13C NMR chemical shifts for this compound. This type of analysis would typically employ methods like Density Functional Theory (DFT) with various functionals and basis sets to calculate the magnetic shielding tensors of the nuclei. The lack of such research prevents the compilation of a data table comparing predicted and experimental chemical shifts.

Calculation of Vibrational Frequencies and Intensities

A search of the scientific literature did not yield any studies that have calculated the vibrational frequencies and corresponding infrared (IR) or Raman intensities for this compound. These calculations are instrumental in assigning experimental vibrational spectra and understanding the molecule's normal modes. In the absence of such studies, no data can be reported.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra

No specific Time-Dependent Density Functional Theory (TD-DFT) studies on this compound were found. TD-DFT is a powerful tool for predicting electronic excitation energies and simulating UV-Vis absorption spectra, providing insights into the electronic transitions of a molecule. Without dedicated computational work on this compound, no information on its theoretical electronic spectrum is available.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

There is no evidence in the scientific literature of molecular dynamics (MD) simulations being performed for this compound. MD simulations could provide valuable information about the conformational landscape of the molecule, its flexibility, and the influence of different solvents on its structure and dynamics. The absence of such research means that no findings can be presented for this section.

Derivatization and Structural Modification of 2 1,2 Dihydropyridin 2 Ylidene Propanedinitrile

Modification at the Dihydropyridine (B1217469) Nitrogen Atom

The nitrogen atom within the dihydropyridine ring is a primary site for modification, most commonly through N-alkylation. This transformation not only influences the steric and electronic nature of the molecule but also provides a crucial handle for introducing diverse functional groups.

Research has demonstrated that introducing arylalkyl substituents to the dihydropyridine nitrogen can significantly enhance biological activity. nih.gov For instance, N-alkylated 1,4-dihydropyridines have been synthesized and evaluated for their capacity to overcome multidrug resistance in cancer cells. nih.gov Compounds featuring an arylalkyl group on the nitrogen atom were found to be more potent than verapamil (B1683045) in sensitizing resistant cells to vincristine (B1662923). nih.gov Further modifications, such as the incorporation of basic nitrogen-containing substituents into the N-alkyl side chain, led to improved activity both in vitro and in vivo. nih.gov

The synthesis of these N-substituted derivatives is often achieved by generating a conjugate anion of the parent heterocycle with a suitable base, followed by reaction with an alkylating agent, such as an alkyl halide. mdpi.com Microwave-assisted synthesis has emerged as an efficient method for this process, significantly reducing reaction times and improving yields. mdpi.com

Table 1: Examples of N-Alkylation of Dihydropyridine-related Scaffolds

ReactantAlkylating AgentResulting N-SubstituentObserved Effect/ApplicationReference
1,4-Dihydropyridine (B1200194) AnalogArylalkyl HalidesArylalkyl groupPotentiation of vincristine cytotoxicity in resistant cells. nih.gov
N-Arylalkyl-1,4-DihydropyridineHalides with basic nitrogen moieties (e.g., piperazine)Piperazine-containing alkyl chainImproved in vitro and in vivo antitumor activity in combination with vincristine. nih.gov
Isatin (related N-heterocycle)Ethyl Chloroacetate (under microwave irradiation)-CH₂COOEtEfficient synthesis of N-functionalized isatins as precursors for heterocycles. mdpi.com

Substituent Effects on the Dihydropyridine Ring System

The nature and position of substituents can directly affect the photophysical properties of heterocyclic compounds. nih.govmdpi.com For instance, in related tetrapyrrole systems, the addition of specific substituents at meso-aryl positions can interfere with intersystem crossing processes, which is crucial for applications like photodynamic therapy. mdpi.com Similarly, the presence of electron-donating or electron-withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption spectra of porphyrins, a related class of heterocycles. researchgate.net

In the context of dihydropyridines, structure-activity relationship (SAR) studies have been extensive, particularly for their role as calcium channel blockers. nih.gov The substitution pattern on the dihydropyridine ring is critical for its binding affinity to calcium channels and its therapeutic efficacy. nih.gov Asymmetrical substitution can also be a strategy to improve properties like water solubility, which is a common challenge for this class of compounds. nih.gov

Table 2: Influence of Ring Substituents on Dihydropyridine Properties

Substituent TypePositionObserved EffectPotential ApplicationReference
Electron-donating groupsAryl rings on coreDecreased excited state energy levels.Tuning for molecular photonics. diva-portal.org
Electron-withdrawing groupsAryl rings on coreBathochromic (red) shift in absorption spectra.Tuning for molecular photonics. diva-portal.org
Asymmetrical ester groupsC3 and C5 positionsImproved water solubility compared to symmetrical analogs.Enhanced bioavailability for P-glycoprotein inhibition. nih.gov
Aryl groupsVariousModulation of binding to L-type calcium channels.Treatment of hypertension and angina. nih.gov

Chemical Transformations at the Exocyclic Carbon and its Substituents

The exocyclic double bond, which links the dihydropyridine ring to the propanedinitrile moiety, is a key structural feature. Its formation is typically achieved through a Knoevenagel condensation reaction between a corresponding pyridone or other activated ketone and malononitrile (B47326). mdpi.com

This ylidene-malononitrile functionality is not merely a passive linker; it is reactive and can participate in further chemical transformations. Derivatives of ylidene malononitrile are known to act as diene reagents in Diels-Alder reactions, enabling the construction of more complex ring systems. researchgate.net Furthermore, the electron-deficient nature of the double bond, influenced by the two nitrile groups, makes it susceptible to nucleophilic attack, which can be a route to further derivatization.

The alkylation of benzylidene malononitrile, a related structure, with various nucleophiles like benzoylacetone (B1666692) and acetoacetanilide (B1666496) has been studied, leading to the formation of pyran and other heterocyclic derivatives depending on the reaction conditions and the base used. longdom.org

Table 3: Reactivity of the Exocyclic Ylidene Malononitrile Group

Reaction TypeReactantsKey ConditionsProduct TypeReference
Knoevenagel Condensation (Formation)4-Fluorobenzaldehyde, MalononitrileElectrochemical synthesis, room temperature2-(4-fluorobenzylidene)malononitrile mdpi.com
Michael Addition / CyclizationBenzylidene malononitrile, AcetoacetanilidePiperidine (B6355638) in ethanol (B145695)Substituted 4H-pyran derivative longdom.org
Michael Addition / RearrangementBenzylidene malononitrile, AcetoacetanilideSodium methylateProduct resulting from methoxide (B1231860) attack and cleavage longdom.org
Diels-Alder ReactionYlidene malononitrile derivatives (as dienes)Thermal conditionsComplex ring systems (e.g., naphthalenes, indans) researchgate.net

Derivatization of Nitrile Groups to Other Functionalities

The two nitrile groups on the exocyclic propanedinitrile moiety are highly versatile functional handles that can be converted into a wide array of other chemical groups. These transformations dramatically expand the chemical space accessible from the parent molecule. Standard organic synthesis methodologies allow for the conversion of nitriles into amines, amides, carboxylic acids, esters, and various nitrogen-containing heterocycles.

A particularly powerful application of the dinitrile functionality is its participation in cyclization reactions to form new heterocyclic rings. For example, the reaction of ylidene malononitriles with reagents like thiocarbamide can lead to pyrimidine (B1678525) derivatives containing the original pyran ring, demonstrating a pathway to complex, fused heterocyclic systems. longdom.org The chemistry of malononitrile is rich with examples of its use as a precursor for diverse heterocyclic compounds, leveraging the reactivity of both the nitrile groups and the adjacent active methylene (B1212753) (or ylidene) position. researchgate.net

Synthesis of Analogs with Tuned Electronic or Steric Profiles

A primary goal of derivatization is the rational design and synthesis of analogs with tailored electronic or steric properties for specific applications. By systematically modifying the core 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile structure, researchers can fine-tune properties such as light absorption and emission wavelengths, redox potentials, and biological target affinity.

For example, incorporating electron-deficient moieties like 2-pyran-4-ylidene-malononitrile into polyfluorene polymer backbones has been used to create novel red-light-emitting copolymers for use in polymer light-emitting diodes (PLEDs). The introduction of these acceptor groups helps to tune the emission profile of the material.

Similarly, the synthesis of symmetrical porphyrins with different substituents demonstrates how electron-attracting or -donating groups can shift absorption spectra and alter fluorescence quantum yields. researchgate.net This principle is directly applicable to the dihydropyridine scaffold, where strategic placement of substituents can be used to develop novel materials for photonics or selective inhibitors for biological targets. nih.govdiva-portal.org The development of asymmetrical dihydropyridines, for instance, has been pursued to enhance P-glycoprotein inhibition for anticancer applications, with DFT studies guiding the selection of reactants to improve reaction yields and product properties. nih.gov

Table 4: Examples of Analogs with Tuned Properties

Structural ModificationTargeted PropertyResulting EffectApplicationReference
Incorporation of 2-pyran-4-ylidene-malononitrile into a polyfluorene backboneRed light emissionCreates red-emissive copolymers with good thermal stability.Polymer light-emitting diodes (PLEDs)
Introduction of asymmetrical ester groups to the DHP ringSolubility and biological activityIncreased water solubility and potent P-glycoprotein inhibition.Anticancer agents nih.gov
Addition of donor/acceptor groups to a π-conjugated systemExcited state energeticsSystematic tuning of HOMO-LUMO gap and absorption maxima.Molecular photonics, singlet fission materials diva-portal.org
Substitution with heavy atoms (Br, I) on a dye coreIntersystem crossing (ISC) efficiencyEnhanced ISC, reduced fluorescence quantum yield.Triplet photosensitizers, photodynamic therapy mdpi.com

Applications of 2 1,2 Dihydropyridin 2 Ylidene Propanedinitrile in Synthetic Chemistry and Advanced Materials Research

Utility as a Synthon and Building Block in Complex Organic Synthesis

The inherent reactivity of 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile and its derivatives makes them powerful synthons in organic chemistry. The electron-rich dihydropyridine (B1217469) core, coupled with the activated dicyanomethylene group, provides multiple sites for chemical transformations, enabling the construction of diverse and complex molecular frameworks.

Precursor to Novel Heterocyclic and Polycyclic Systems

Derivatives of this compound serve as key precursors for the synthesis of a wide array of novel heterocyclic and polycyclic systems. The malononitrile (B47326) moiety is a well-established functional group in the synthesis of nitrogen- and sulfur-containing heterocycles. For instance, related malononitrile derivatives have been successfully employed in cyclocondensation reactions with diaminoalkanes to produce imidazolidine (B613845) and tetrahydropyrimidine (B8763341) derivatives in high yields. This approach highlights the potential for similar transformations with the dihydropyridine-based scaffold.

Furthermore, the dihydropyridine ring itself can be a template for constructing more elaborate polycyclic structures. Through strategic functionalization and subsequent cyclization reactions, it is possible to build fused ring systems with potential applications in medicinal chemistry and materials science. Research into the synthesis of polycyclic pyridones has demonstrated the utility of dihydropyridine-based intermediates in accessing complex molecular architectures. ipme.ruresearchgate.net

Reagent in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies that involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. mdpi.com These reactions are prized for their atom economy and ability to rapidly generate molecular complexity from simple starting materials. Malononitrile and its derivatives are frequently employed in such reaction sequences.

While specific examples detailing the use of this compound in cascade reactions are emerging, the reactivity of the malononitrile group suggests its high potential in this area. For example, a one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation has been developed for the synthesis of highly functionalized pyridines. mdpi.com This process proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization. mdpi.com Similar reactivity can be anticipated for this compound, opening avenues for the synthesis of novel fused pyridine (B92270) systems. A domino reaction involving two molecules each of phenacylmalononitrile and dialkyl but-2-ynedioate has been shown to produce unique multifunctionalized dicyclopentenes with high diastereoselectivity. nih.gov

Exploration in Optoelectronic and Photonic Materials

The push-pull electronic structure of this compound, where the dihydropyridine ring acts as an electron donor and the dinitrile group as an electron acceptor, is a key feature for its application in optoelectronic and photonic materials. This intramolecular charge transfer character gives rise to interesting photophysical and nonlinear optical properties.

Development of Fluorescent Dyes and Chromophores

The malononitrile core is a common building block in the design of fluorescent dyes. By modifying the substituents on the dihydropyridine ring, it is possible to tune the photophysical properties of the resulting molecules, such as their absorption and emission wavelengths. A series of fluorescent dyes have been synthesized using malononitrile derivatives as the fluorophore, with their optical properties being modulated by different substituents. nih.gov

Derivatives of this compound are expected to exhibit fluorescence, and their emission characteristics can be tailored for specific applications, such as in bioimaging or as components in fluorescent sensors. The development of viscosity-sensitive fluorescent probes based on malononitrile derivatives for imaging lipid droplets in living cells underscores the potential of this class of compounds in biological applications. nih.gov

Compound TypeKey FeaturesPotential Application
Dihydropyridine-MalononitrilePush-pull architectureFluorescent probes
Substituted Malononitrile DyesTunable optical propertiesBioimaging
Viscosity-Sensitive ProbesFluorescence enhancement in viscous mediaCellular imaging

Applications in Organic Light-Emitting Diodes (OLEDs) and Related Technologies

The unique electronic properties of malononitrile derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs). The push-pull nature of these molecules can lead to efficient charge injection and transport, as well as bright and color-tunable emission. A red emitter for OLEDs, 4-(dicyanomethylene)-2,6-bis(4-dimethylaminostyryl)-4H-pyran, which shares the dicyanomethylene acceptor moiety, has been successfully synthesized and utilized in OLED devices, demonstrating saturated red emission.

The development of acceptor-donor-acceptor (A-D-A) materials based on di-2-(2-oxindolin-3-ylidene) malononitrile has shown that tuning the π-conjugation can lead to materials with low-lying LUMO energy levels, making them suitable as electron-transport materials in perovskite solar cells. mdpi.com This highlights the broad potential of malononitrile-based systems in a variety of organic electronic devices.

Non-Linear Optical (NLO) Properties and Materials

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, such as optical switching and frequency conversion. The design of NLO chromophores often relies on creating molecules with a large change in dipole moment upon excitation, a characteristic inherent in push-pull systems like this compound.

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the NLO properties of various push-pull molecules. These studies have shown that molecules with donor-π-acceptor architectures can exhibit large first and second hyperpolarizabilities, which are measures of the NLO response. nih.govnih.govnih.gov For instance, a computational study on 2-(pyranoquinolin-4-yl)malononitrile (PQMN) revealed a significant dipole moment and a suitable HOMO-LUMO energy gap, suggesting its applicability in optoelectronic devices. The strategic design of donor and acceptor groups, along with the nature of the π-conjugated bridge, is crucial for optimizing the NLO properties of these materials. ipme.runih.gov

NLO PropertyDescriptionRelevance to Dihydropyridine-Malononitrile
First Hyperpolarizability (β)A measure of the second-order NLO response.The push-pull nature of the molecule is expected to lead to a significant β value.
Second Hyperpolarizability (γ)A measure of the third-order NLO response.Can be enhanced through structural modifications. nih.gov
Two-Photon AbsorptionA process where a molecule absorbs two photons simultaneously.A desirable property for applications in 3D microfabrication and photodynamic therapy.

Report on the Unavailability of Scientific Literature for this compound

Initial Search and Findings

A comprehensive search of scientific databases and literature was conducted for the chemical compound “this compound.” The investigation aimed to gather detailed information regarding its applications in synthetic chemistry and advanced materials research, with a specific focus on its role in supramolecular chemistry, molecular recognition, and as a potential ligand precursor in catalysis, as per the requested article outline.

Analysis of Search Results

The search results primarily consisted of information on related but structurally distinct compounds. These included a variety of substituted dihydropyridines and compounds synthesized using malononitrile as a precursor. While this body of literature is extensive and details the synthesis and application of a broad class of nitrogen-containing heterocyclic compounds, it does not provide the specific information required to construct an article on “this compound.”

Public chemical databases, such as PubChem, list the compound and provide its molecular formula (C₈H₅N₃) and theoretical structure. However, these entries lack citations to peer-reviewed literature or any experimental data concerning its synthesis, properties, or applications. The absence of such information strongly suggests that the compound has not been a subject of significant scientific investigation, or at least, the findings have not been published in accessible scientific literature.

Due to the lack of available scientific research and data, it is not possible to generate a thorough, informative, and scientifically accurate article on “this compound” that adheres to the requested detailed outline. The core requirements of the prompt, including "Detailed research findings" and "Data tables," cannot be met as no such information appears to be publicly available for this specific chemical entity.

Therefore, the generation of the requested article cannot be fulfilled at this time. Should scientific literature on “this compound” become available in the future, the feasibility of creating such an article can be revisited.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights

The study of 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile and its derivatives, while a specialized niche within heterocyclic chemistry, has benefited significantly from the broader academic exploration of dihydropyridine (B1217469) (DHP) scaffolds. Research into DHPs has established them as versatile building blocks in medicinal chemistry and material science. nih.govresearchgate.net Key academic contributions that provide a foundational understanding for the chemistry of this compound include the development of multicomponent reactions (MCRs) for the synthesis of DHP derivatives, which are lauded for their efficiency and adherence to the principles of green chemistry. frontiersin.orgbenthamdirect.com The classic Hantzsch synthesis, and its modern variations, have been instrumental in creating a diverse library of DHP compounds, which in turn has enabled extensive structure-activity relationship (SAR) studies. nih.govresearchgate.net

Insights from the broader field of pyridinium (B92312) ylides and their reactions with electron-deficient alkenes have also been pivotal. These studies have elucidated novel reactivity patterns, such as tandem Michael addition/elimination pathways, which are crucial for understanding the formation and potential transformations of compounds like this compound. rsc.orgresearchgate.net Furthermore, the unique electronic properties conferred by the malononitrile (B47326) group are well-documented, and its incorporation into various molecular frameworks is a subject of ongoing research due to its potential in creating materials with interesting photophysical and nonlinear optical properties. researchgate.net

Identification of Unresolved Questions and Challenges in this compound Chemistry

Despite the progress in the broader field of dihydropyridine chemistry, several unresolved questions and challenges specifically pertaining to this compound remain. A primary challenge is the selective synthesis of the 1,2-dihydropyridine isomer over the more commonly studied 1,4-dihydropyridine (B1200194) derivatives. The development of synthetic methodologies that offer high regioselectivity for the 1,2-DHP scaffold is a significant hurdle that needs to be addressed.

Another key challenge lies in the comprehensive characterization of the reactivity of the exocyclic double bond and the malononitrile group in this specific isomeric form. The interplay between the dihydropyridine ring and the propanedinitrile moiety likely gives rise to unique chemical behaviors that have yet to be fully explored. Understanding the mechanistic pathways of its reactions, including cycloadditions and nucleophilic additions, is crucial for unlocking its synthetic potential. chemrxiv.orgchemrxiv.org

Furthermore, a detailed understanding of the photophysical properties of this compound is currently lacking. While studies on other DHP derivatives suggest potential for fluorescence and other interesting optical phenomena, dedicated investigations into the absorption and emission properties of this specific compound are needed. nih.govresearchgate.net The stability of the 1,2-dihydropyridine ring in this compound, particularly its susceptibility to oxidation to the corresponding pyridinium salt, is another area that requires further investigation to determine its practical utility.

Prospective Avenues for Future Fundamental Research Investigations

Development of Novel and Sustainable Synthetic Methodologies

Future research should prioritize the development of novel and sustainable synthetic routes to this compound and its derivatives. This includes the exploration of catalytic one-pot multicomponent reactions (MCRs) that are not only efficient but also environmentally benign. benthamdirect.comrsc.org The use of heterogeneous catalysts, particularly those based on nanomaterials, could offer advantages in terms of reusability and milder reaction conditions. rsc.org A focus on asymmetric synthesis to produce chiral 1,2-DHP derivatives would open up new avenues for their application in stereoselective transformations and chiral materials.

Discovery of Undiscovered Reactivity Modes and Mechanistic Pathways

A systematic investigation into the reactivity of this compound is a promising area for future research. This could involve exploring its behavior in pericyclic reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, to construct more complex heterocyclic systems. researchgate.net Mechanistic studies, employing both experimental techniques and computational modeling, will be essential to elucidate the underlying principles governing its reactivity. chemrxiv.orgchemrxiv.org For instance, the reaction with superoxide (B77818) could be investigated to understand its antioxidant potential, a known property of some 1,4-DHP derivatives. nih.gov

Advanced Characterization of Electronic and Excited State Properties

A thorough characterization of the electronic and excited-state properties of this compound is warranted. This would involve a combination of spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, and computational methods like Density Functional Theory (DFT). researchgate.netedgccjournal.org Understanding the nature of the electronic transitions and the factors influencing the fluorescence quantum yield and lifetime will be crucial for its potential application in optical materials. nih.govnih.gov Time-resolved spectroscopy could provide insights into the dynamics of the excited states and potential photoinduced chemical processes.

Expansion into Novel Material Science Applications (non-biological)

Given the electronic properties of the malononitrile group and the dihydropyridine scaffold, a significant avenue for future research is the exploration of this compound in the field of material science. researchgate.net Its potential as a building block for organic electronic materials, such as organic semiconductors and components of organic light-emitting diodes (OLEDs), should be investigated. researchgate.net The donor-π-acceptor nature of related molecules suggests that derivatives of this compound could exhibit interesting nonlinear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between dihydropyridine derivatives and malononitrile. Key intermediates, such as arylidenes, are characterized using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For structural confirmation, single-crystal X-ray diffraction (SCXRD) is employed, often refined using programs like SHELXL .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Safety Data Sheets (SDS) for structurally similar nitriles recommend wearing PPE (gloves, goggles, lab coats), working in a fume hood, and avoiding inhalation or skin contact. Emergency procedures include immediate rinsing with water for eye/skin exposure and using CO₂ extinguishers for fires .

Q. How is the compound’s purity validated, and what analytical techniques are prioritized?

  • Methodological Answer : Purity is assessed via HPLC with UV detection, while structural integrity is confirmed using FT-IR (to identify nitrile stretches ~2200 cm⁻¹) and elemental analysis. Mass spectrometry (MS) ensures molecular ion consistency with theoretical values .

Advanced Research Questions

Q. How can non-planar ring conformations in this compound be analyzed using computational and experimental methods?

  • Methodological Answer : Cremer-Pople puckering parameters quantify ring distortions. For example, SCXRD data (e.g., torsion angles and displacement amplitudes) are analyzed using software like ORTEP-3 for 3D visualization . Computational tools like DFT can predict puckering energetics, with refinement via SHELXL .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., solvent-driven polymorphism). Cross-validate using variable-temperature NMR to detect conformational flexibility. For crystallographic anomalies (e.g., twinning), employ SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands .

Q. How are hydrogen-bonding networks in crystalline forms of the compound mapped, and what insights do they provide?

  • Methodological Answer : Graph-set analysis of SCXRD data identifies hydrogen-bonding patterns (e.g., R₂²(8) motifs). Software like Mercury (CCDC) visualizes interactions, while Etter’s rules predict packing motifs. This aids in understanding solubility and stability .

Q. What advanced techniques are used to study the compound’s electronic properties and reactivity?

  • Methodological Answer : UV-Vis spectroscopy and cyclic voltammetry reveal π-π* transitions and redox behavior. Time-resolved fluorescence probes excited-state dynamics. Theoretical studies (e.g., TD-DFT) correlate experimental spectra with frontier molecular orbitals .

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2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile
Reactant of Route 2
2-(1,2-Dihydropyridin-2-ylidene)propanedinitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.